molecular formula C19H15NO3 B2401937 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one CAS No. 1797924-91-4

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B2401937
CAS No.: 1797924-91-4
M. Wt: 305.333
InChI Key: YJKYTZMTQLDWCK-UHFFFAOYSA-N
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Description

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone core, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and properties may find applications in materials science and other industrial fields.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and chromenone derivatives, such as:

  • 7-hydroxy-6-(1H-indol-2-yl)-3,4,8-trimethyl-2H-chromen-2-one
  • Indole-3-carbinol
  • Chromenone derivatives with different substituents

Uniqueness

What sets 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one apart is its specific combination of functional groups and structural features

Properties

IUPAC Name

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-10-7-17(21)23-19-11(2)18(22)14(9-13(10)19)16-8-12-5-3-4-6-15(12)20-16/h3-9,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYTZMTQLDWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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